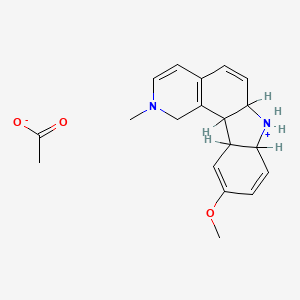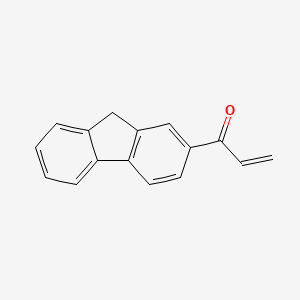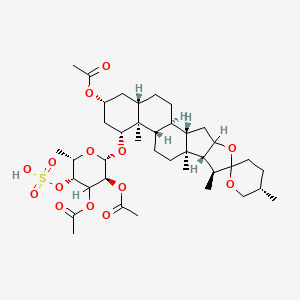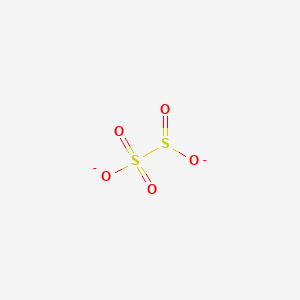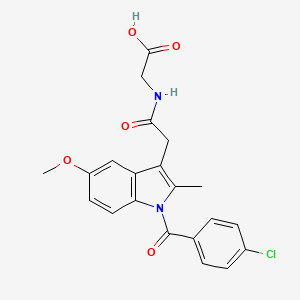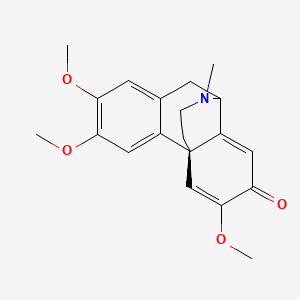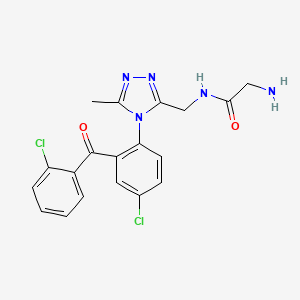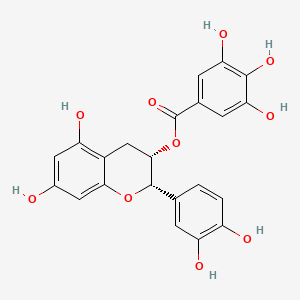
(+)-epicatechin-3-O-gallate
Vue d'ensemble
Description
“(+)-Epicatechin-3-O-gallate” is a type of flavonoid, specifically a flavan-3-ol, that is present in green tea . It is also reported in buckwheat and in grape . The tea component epicatechin gallate is being researched because in vitro experiments showed it can reverse methicillin resistance in bacteria such as Staphylococcus aureus .
Synthesis Analysis
A new synthetic strategy for catechin-class polyphenols has been described, which includes the concise synthesis of (−)-epicatechin and its 3-O-gallate . This strategy is based on the assembly of lithiated fluorobenzene and epoxy alcohol followed by a pyran cyclization .Molecular Structure Analysis
The molecular formula of “(+)-epicatechin-3-O-gallate” is C22H18O10 . Its average mass is 442.372 Da and its monoisotopic mass is 442.089996 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(+)-epicatechin-3-O-gallate” include a molecular formula of C22H18O10, an average mass of 442.372 Da, and a monoisotopic mass of 442.089996 Da .Applications De Recherche Scientifique
Cancer, Inflammation, Diabetes, and Neurodegeneration : Polyphenols, including (−)-epicatechin, show promise in treating a range of diseases like cancer, diabetes, and neurodegenerative disorders. They interact with reactive oxygen species and modulate cell signaling, which can be beneficial in these conditions (Shay et al., 2015).
Cancer Chemotherapy : Epicatechin-3-gallate, a major polyphenol in green tea, has chemopreventive and anticancer properties. It can cause oxidative degradation of cellular DNA, suggesting its use in cancer chemotherapy (Farhan et al., 2016).
Synergistic Effects in Cancer Prevention : The combination of (-)-epicatechin with other cancer-preventive agents like sulindac and tamoxifen enhances the anticancer activity of green tea polyphenols, suggesting a synergistic effect (Suganuma et al., 1999).
Synthetic Strategy for Catechin-Class Polyphenols : A new synthetic strategy for catechin-class polyphenols, including (-)-epicatechin and its 3-O-gallate, has been developed. This strategy is significant for pharmaceutical applications (Stadlbauer et al., 2012).
Stability in Photolytic Processes : Epigallocatechin gallate (EGCG) stabilizes epicatechin under blue light illumination in alkaline solutions, indicating that gallate-type catechins can suppress oxidation of non-gallate-type catechins like epicatechin (Huang et al., 2019).
Inhibition of Vascular Endothelial Growth Factor : Epigallocatechin-3 gallate, compared to epicatechin, inhibits vascular endothelial growth factor-induced mitogenesis in human endothelial cells, showing potential in inhibiting tumor angiogenesis (Neuhaus et al., 2004).
Interaction with Bovine Serum Albumin : (-)-Epicatechin-3-gallate has a high binding affinity to bovine serum albumin, a property important in food chemistry and possibly drug delivery systems (Skrt et al., 2012).
Mécanisme D'action
Epigallocatechin-3-O-gallate (EGCG), a major catechin component of green tea, is known to possess antiviral activities against a wide range of DNA viruses and RNA viruses . EGCG directly inhibits early infection by interfering with the adsorption on host cells, inhibiting virus replication, and reducing bacterial biofilm formation and toxin release . EGCG indirectly inhibits infection by regulating immune inflammation and antioxidation .
Orientations Futures
At present, the bioavailability of EGCG can be improved to some extent using nanostructured drug delivery systems and molecular modification technology in combination with other drugs . This study provides a theoretical basis for the development of EGCG as an adjuvant drug for anti-pathogenic microorganisms .
Propriétés
IUPAC Name |
[(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-FPOVZHCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epicatechin-3-gallate | |
CAS RN |
863-03-6 | |
| Record name | Epicatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)
